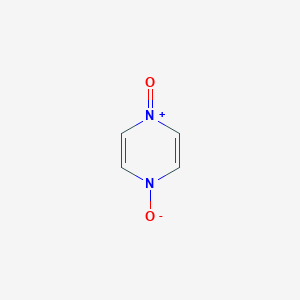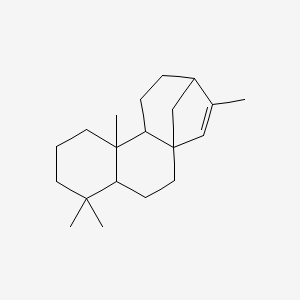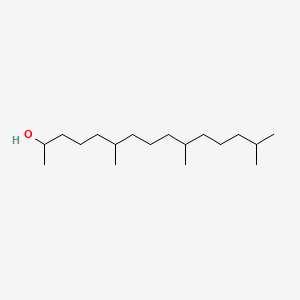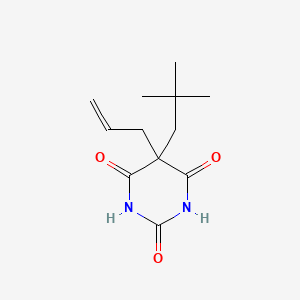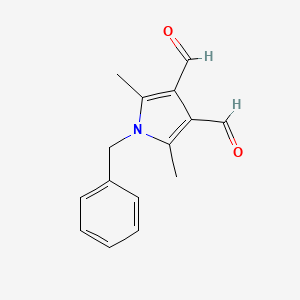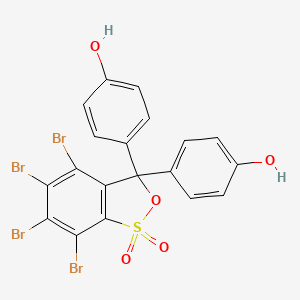
3,4,5,6-Tetrabromophenolsulfonephthalein
Übersicht
Beschreibung
3,4,5,6-Tetrabromophenolsulfonephthalein, also known as Bromophenol Blue, is present as a sulfonated hydroxyquinone in acidic aqueous solutions . It appears as a strong blue color .
Molecular Structure Analysis
The molecular formula of 3,4,5,6-Tetrabromophenolsulfonephthalein is C19H10Br4O5S . Its molecular weight is 670.0 g/mol . The IUPAC name is 4-[4,5,6,7-tetrabromo-3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol .Chemical Reactions Analysis
The synthesis of 3,4,5,6-Tetrabromophenolsulfonephthalein involves the reaction of sulfobenzoic acid cyclic anhydride with phenol .Physical And Chemical Properties Analysis
3,4,5,6-Tetrabromophenolsulfonephthalein is a bright-red powder with a molecular weight of 669.98 . It has an absorbance peak at 225 nm .Wissenschaftliche Forschungsanwendungen
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein is used as a dye in the fields of hematology and histology . These fields study the microscopic structure of tissues and the blood, respectively.
- Methods of Application : While the exact procedures can vary depending on the specific experiment or test, the dye is generally used to stain cells or tissues to make certain structures more visible under a microscope .
- Results or Outcomes : The use of this dye can help researchers and medical professionals better visualize and understand the structure and function of various cells and tissues .
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein’s ethyl ester is used in the spectrophotometric method of total protein determination .
- Methods of Application : In this method, the dye would be used to react with the proteins in a sample. The resulting color change can then be measured using a spectrophotometer, which provides a quantitative measure of the total protein in the sample .
- Results or Outcomes : This method allows for the accurate quantification of total protein in a sample, which can be useful in a variety of research and clinical contexts .
- Summary of Application : Tetrabromophenol Blue (TBPB), which belongs to the group of sulfonephthalein acid-base indicators and is similar to 3,4,5,6-Tetrabromophenolsulfonephthalein, is used in the potentiometric titration of halogens .
- Methods of Application : In this method, the indicator (TBPB) is added to a solution containing a halogen. The solution is then titrated with a known concentration of Hg2(NO3)2. The point at which the solution changes color indicates the end point of the titration .
- Results or Outcomes : This method allows for the accurate determination of the concentration of halogens in a solution .
Hematology and Histology
Spectrophotometric Method for Total Protein Determination
Potentiometric Titration of Halogens
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein is used in the manufacturing of diagnostic assays . These assays are tests that are designed to detect and measure specific substances or conditions in a sample.
- Methods of Application : The dye is incorporated into the assay during the manufacturing process. It can be used to color-code different components of the assay or to produce a visible signal when the assay is positive .
- Results or Outcomes : The use of this dye in diagnostic assays can improve their usability and accuracy .
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein is used as a stain in hematology, the study of blood .
- Methods of Application : The dye is used to stain blood cells to make them more visible under a microscope .
- Results or Outcomes : This allows for the detailed study of blood cells, which can aid in the diagnosis and treatment of various blood disorders .
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein is also used as a stain in histology, the study of the microscopic structure of tissues .
- Methods of Application : The dye is used to stain tissue samples to make them more visible under a microscope .
- Results or Outcomes : This allows for the detailed study of tissues, which can aid in the diagnosis and treatment of various diseases .
Diagnostic Assay Manufacturing
Hematology
Histology
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein can be used in biochemical research as a pH indicator .
- Methods of Application : The dye changes color depending on the pH of the solution it’s in, which can be used to measure the pH of biological samples .
- Results or Outcomes : This allows researchers to monitor changes in pH, which can be critical in many biological processes .
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein can be used in environmental testing to detect certain chemicals .
- Methods of Application : The dye can react with certain chemicals to produce a color change, which can be used to detect the presence of these chemicals in environmental samples .
- Results or Outcomes : This can help in monitoring pollution levels and assessing the health of the environment .
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein can be used in the food industry to test for the presence of certain substances .
- Methods of Application : The dye can react with certain substances to produce a color change, which can be used to detect the presence of these substances in food samples .
- Results or Outcomes : This can help ensure food safety and quality .
Biochemical Research
Environmental Testing
Food Industry
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4,5,6,7-tetrabromo-3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S/c20-14-13-18(17(23)16(22)15(14)21)29(26,27)28-19(13,9-1-5-11(24)6-2-9)10-3-7-12(25)8-4-10/h1-8,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVZQGSXIKSAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrabromophenolsulfonephthalein | |
CAS RN |
77172-72-6 | |
| Record name | 3,4,5,6-Tetrabromophenolsulfonephthalein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6-TETRABROMOPHENOLSULFONEPHTHALEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8HQX73VP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



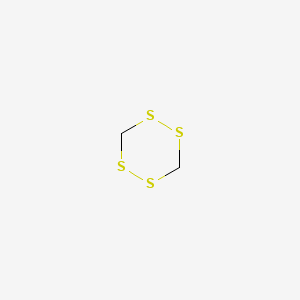
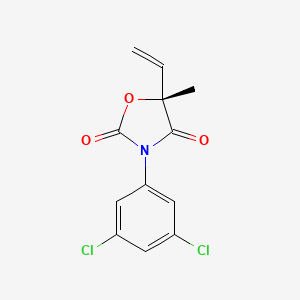
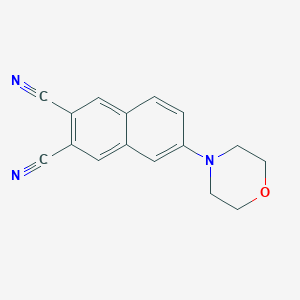
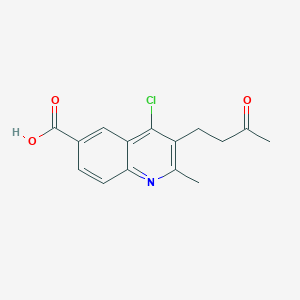
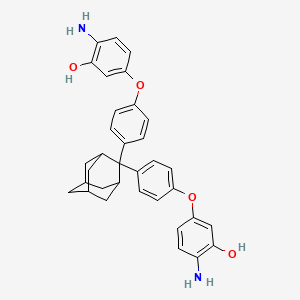
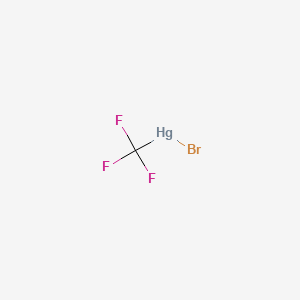
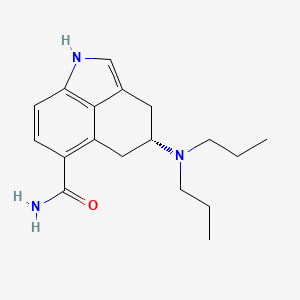
![[(2R,3R)-3-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]oxiran-2-yl]methanol](/img/structure/B1204094.png)
![6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2-fluoroethyl)-4H-pyrimidin-2-one](/img/structure/B1204095.png)
